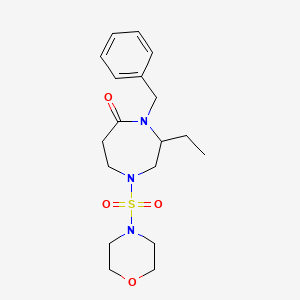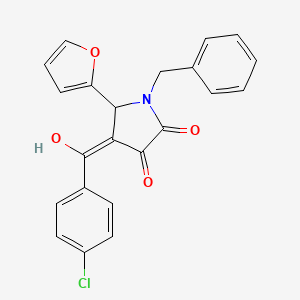
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one, also known as Ro 15-1788, is a selective antagonist of the GABA-A receptor. It was first synthesized in 1983 and has since been widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions.
Mécanisme D'action
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 acts as a competitive antagonist at the benzodiazepine site on the GABA-A receptor. By binding to this site, it prevents the binding of benzodiazepines and other drugs that act at this site, thereby blocking the sedative and anxiolytic effects of these drugs. This compound 15-1788 does not directly affect the binding of GABA to the GABA-A receptor.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative and anxiolytic effects of benzodiazepines, as well as the anticonvulsant effects of barbiturates. It has also been shown to enhance the convulsant effects of pentylenetetrazol, a GABA-A receptor antagonist.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 is a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. Its selectivity for the benzodiazepine site on the GABA-A receptor makes it a useful tool for studying the effects of benzodiazepines and other drugs that act at this site. However, its selectivity for this site also limits its usefulness for studying the effects of other drugs that act at different sites on the GABA-A receptor.
Orientations Futures
There are a number of future directions for research involving 4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788. One area of research is the development of new drugs that selectively target different sites on the GABA-A receptor. Another area of research is the use of this compound 15-1788 in combination with other drugs to study the effects of multiple drugs on the GABA-A receptor. Additionally, this compound 15-1788 could be used to study the role of GABA-A receptors in various neurological and psychiatric disorders.
Méthodes De Synthèse
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 can be synthesized using a multi-step process starting from 4-bromo-2-nitrobenzyl alcohol. The key step involves the reaction of the nitro group with sodium ethoxide followed by reduction of the resulting nitroso compound. The final product is obtained by reacting the intermediate with morpholine and sulfonyl chloride.
Applications De Recherche Scientifique
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 has been used extensively in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions. It has been shown to be a potent and selective antagonist of the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.
Propriétés
IUPAC Name |
4-benzyl-3-ethyl-1-morpholin-4-ylsulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-17-15-20(26(23,24)19-10-12-25-13-11-19)9-8-18(22)21(17)14-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKJXXYKOSNCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(4-fluorophenyl)-3-isoxazolyl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5419859.png)
![4-(2,2-dimethylpent-4-en-1-yl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5419863.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5419868.png)
![1-[(dimethylamino)sulfonyl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5419876.png)
![1-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B5419884.png)
![N-[(3-methylisoxazol-5-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419890.png)
![3-[(diethylamino)methyl]-6-methoxy-2-methyl-4(1H)-quinolinone](/img/structure/B5419907.png)

![2-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5419922.png)

![3-({[3-(methoxymethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5419939.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419952.png)
![2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5419959.png)
![1-allyl-4-[2-(2,3-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5419966.png)